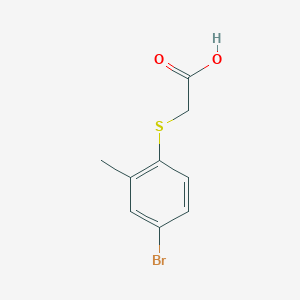

(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromo-2-methylphenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBXVUSHFQLTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367901 | |

| Record name | [(4-Bromo-2-methylphenyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42943-68-0 | |

| Record name | [(4-Bromo-2-methylphenyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-bromo-2-methylphenyl)sulfanyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid

Foreword

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid, a molecule of interest for researchers in medicinal chemistry and materials science. As a substituted phenoxyacetic acid derivative, this compound holds potential for biological activity and as a versatile building block in organic synthesis. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental design. The protocols described herein are designed to be self-validating, with an emphasis on achieving high purity and verifiable structural confirmation.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a three-step sequence commencing with the commercially available 4-bromo-2-methylaniline. This strategy was chosen for its reliance on well-established and scalable reaction classes, ensuring reproducibility. The overall synthetic pathway is depicted below:

Caption: Overall synthetic route for this compound.

The core of this synthetic strategy involves the conversion of an amino group on the aromatic ring into a thiol, which then undergoes nucleophilic substitution. This approach avoids the direct thiolation of a pre-functionalized bromo-toluene derivative, which can be less regioselective and may require harsher reaction conditions.

Detailed Experimental Protocols

Step 1: Synthesis of the Intermediate 4-Bromo-2-methylthiophenol

The initial and most critical step is the conversion of 4-bromo-2-methylaniline to the corresponding thiophenol. This is achieved via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.

Protocol:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-bromo-2-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.[1][2] A solution of sodium nitrite (1.1 eq.) in water is then added dropwise, maintaining the temperature below 5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using starch-iodide paper.

-

Thiolation: In a separate reaction vessel, prepare a solution of sodium sulfide hydrate (Na₂S·xH₂O, 2.0 eq.) in water. Cool this solution to 10-15 °C. The freshly prepared, cold diazonium salt solution is then added slowly to the sodium sulfide solution. Vigorous nitrogen evolution will be observed. The reaction mixture is then gently warmed to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up and Purification: Acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the thiophenolate. The crude 4-bromo-2-methylthiophenol will precipitate or can be extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

-

Low-Temperature Diazotization: Diazonium salts are notoriously unstable at higher temperatures, readily decomposing to form phenols and other byproducts. Maintaining a temperature between 0 and 5 °C is crucial for maximizing the yield of the desired diazonium intermediate.[3]

-

Use of Sodium Sulfide: Sodium sulfide serves as the sulfur source for the conversion of the diazonium salt to the thiophenol. The use of a hydrated form is often practical for ease of handling.

-

Acidification: The initial product of the thiolation reaction is the sodium salt of the thiophenol (sodium thiophenolate). Acidification is necessary to protonate this salt and isolate the neutral thiophenol.

Step 2: S-Alkylation to Ethyl (4-bromo-2-methyl-phenylsulfanyl)acetate

The synthesized 4-bromo-2-methylthiophenol is then alkylated using ethyl chloroacetate to introduce the acetic acid ester moiety.

Protocol:

-

Reaction Setup: To a solution of 4-bromo-2-methylthiophenol (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, 1.5 eq.).

-

Alkylation: Add ethyl chloroacetate (1.2 eq.) dropwise to the reaction mixture at room temperature. The reaction is then typically heated to a moderate temperature (e.g., 50-60 °C) and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude ethyl (4-bromo-2-methyl-phenylsulfanyl)acetate, which can be purified by column chromatography.

Causality of Experimental Choices:

-

Base Selection: A base is required to deprotonate the acidic thiol proton, forming the more nucleophilic thiophenolate anion. Potassium carbonate is a mild and effective base for this transformation.

-

Solvent Choice: Polar aprotic solvents like DMF or acetone are ideal as they effectively dissolve the reactants and facilitate the Sₙ2 reaction between the thiophenolate and ethyl chloroacetate.

-

Use of Ethyl Chloroacetate: Ethyl chloroacetate is a common and reactive electrophile for introducing an ethoxycarbonylmethyl group onto a nucleophile.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Protocol:

-

Hydrolysis: Dissolve the ethyl (4-bromo-2-methyl-phenylsulfanyl)acetate (1.0 eq.) in a mixture of ethanol and water. Add an excess of a strong base, such as sodium hydroxide (2.0-3.0 eq.), and heat the mixture to reflux for 1-2 hours.

-

Work-up: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent (e.g., hexane) to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final product in high purity.

Causality of Experimental Choices:

-

Base-Catalyzed Hydrolysis: Saponification, or base-catalyzed hydrolysis, is a highly efficient method for converting esters to carboxylic acids.[4][5] The use of excess base drives the reaction to completion.

-

Acidification: Similar to the isolation of the thiophenol, the final product is initially in its carboxylate salt form. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉BrO₂S |

| Molecular Weight | 261.13 g/mol |

| Appearance | White to off-white solid |

Spectroscopic Analysis

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.4 | Doublet | 1H | Ar-H |

| ~7.2 | Doublet of doublets | 1H | Ar-H |

| ~7.0 | Doublet | 1H | Ar-H |

| ~3.6 | Singlet | 2H | -S-CH₂- |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

Rationale for Predictions:

-

The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.

-

The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

The methylene protons adjacent to the sulfur atom will appear as a singlet.

-

The methyl protons on the aromatic ring will also be a singlet in the aliphatic region.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~138-140 | Ar-C (quaternary) |

| ~130-135 | Ar-CH |

| ~125-130 | Ar-CH |

| ~120-125 | Ar-C (quaternary) |

| ~115-120 | Ar-CH |

| ~35-40 | -S-CH₂- |

| ~18-22 | Ar-CH₃ |

Rationale for Predictions:

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

The aromatic carbons will appear in the typical range of 110-140 ppm, with quaternary carbons having distinct chemical shifts from protonated carbons.

-

The methylene and methyl carbons will be observed in the upfield region of the spectrum.

The FTIR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Predicted FTIR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic) |

| ~1400 | Medium | C-H bend (CH₂) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~1100 | Medium | C-S stretch |

| ~800 | Strong | C-H bend (aromatic, out-of-plane) |

Rationale for Predictions:

-

The broad O-H stretch and the strong C=O stretch are characteristic of a carboxylic acid dimer formed in the solid state.[6]

-

Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

-

The C-S stretching vibration is generally weak and can be difficult to assign definitively.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z | Interpretation |

| 260/262 | Molecular ion peak (M⁺) with characteristic isotopic pattern for one bromine atom. |

| 215/217 | Loss of -COOH group. |

| 182/184 | Loss of -CH₂COOH group. |

| 103 | Toluene fragment. |

Rationale for Predictions:

-

The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[7][8]

-

Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group.[9]

-

Cleavage of the C-S bond is also a likely fragmentation pathway.

Logical Framework for Synthesis and Analysis

The following diagram illustrates the logical flow of the synthesis and characterization process, emphasizing the interconnectedness of each stage.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion and Future Perspectives

This guide has outlined a robust and logical pathway for the synthesis and characterization of this compound. The described protocols are based on established chemical principles and are designed to be readily implemented in a standard organic chemistry laboratory. The detailed characterization plan, including predicted spectroscopic data, provides a solid framework for verifying the successful synthesis of the target molecule.

The availability of this compound opens avenues for further research. Its structural motifs suggest potential applications in areas such as:

-

Medicinal Chemistry: As an analog of other biologically active phenoxyacetic acids, it could be screened for various pharmacological activities.[10]

-

Materials Science: The presence of a thiol linkage and a carboxylic acid group makes it a candidate for incorporation into polymers or for surface modification of materials.

Future work could involve the optimization of the reaction conditions for higher yields and the exploration of alternative synthetic routes. Furthermore, the synthesis of a library of related derivatives by varying the substitution pattern on the aromatic ring could lead to the discovery of novel compounds with enhanced properties.

References

-

Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

-

4 - Supporting Information. The Royal Society of Chemistry. [Link]

-

Mass Spectrometry: Fragmentation. LibreTexts. [Link]

-

4-Bromophenylacetic acid - the NIST WebBook. NIST. [Link]

-

4-Bromophenylacetic acid - the NIST WebBook. NIST. [Link]

-

Phenoxyacetic Acid | C8H8O3 | CID 19188. PubChem. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. De Gruyter. [Link]

-

-

The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]

-

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). HMDB. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

4-Bromo-2-methylaniline, 97% 583-75-5. Otto Chemie Pvt. Ltd.. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

2-Naphthoxyacetic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

acetic acid, (4-bromophenoxy)-, 2-[(E)-[2-(2-propynyloxy)phenyl]methylidene]hydrazide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

-

¹H‐NMR of 4‐(Bromo‐acetic acid methylester)‐4‐ethyl‐2‐oxazolidinone... ResearchGate. [Link]

- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

(PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. ResearchGate. [Link]

-

Kinetic study of hydrolysis of ethyl acetate using caustic soda. BUE Scholar. [Link]

-

Kinetic study of hydrolysis of ethyl acetate using caustic soda. ResearchGate. [Link]

-

1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]

-

Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Pulsus Group. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Phenoxyacetic acid(122-59-8) IR Spectrum [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. youtube.com [youtube.com]

- 5. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 6. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 4-Bromophenylacetic acid [webbook.nist.gov]

- 10. jetir.org [jetir.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-((4-bromo-2-methylphenyl)sulfanyl)acetic acid

Introduction

2-((4-bromo-2-methylphenyl)sulfanyl)acetic acid is a substituted thioacetic acid derivative with potential applications in chemical synthesis and drug discovery. Its structure, featuring a brominated and methylated phenyl ring linked to an acetic acid moiety via a sulfanyl group, imparts a unique combination of lipophilic and hydrophilic characteristics. Understanding the physicochemical properties of this compound is paramount for researchers in synthetic chemistry and drug development, as these parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental conditions. This guide provides a comprehensive overview of the known physicochemical properties of 2-((4-bromo-2-methylphenyl)sulfanyl)acetic acid, alongside detailed, field-proven experimental protocols for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

-

IUPAC Name: 2-((4-bromo-2-methylphenyl)sulfanyl)acetic acid

-

CAS Number: 42943-68-0[1]

-

Chemical Structure:

Caption: Chemical structure of 2-((4-bromo-2-methylphenyl)sulfanyl)acetic acid.

Physicochemical Properties

| Property | Value | Source | Notes |

| Molecular Weight | 261.14 g/mol | PubChem | Calculated from the molecular formula. |

| XlogP (Predicted) | 3.1 | PubChemLite[2] | Indicates a significant degree of lipophilicity. |

| Melting Point | Data not available | Fluorochem[3], AK Scientific, Inc.[4] | Expected to be a solid at room temperature. |

| Boiling Point | Data not available | Fluorochem[3], Arctom[5], AK Scientific, Inc.[4] | |

| Aqueous Solubility | Data not available | Fluorochem[3], AK Scientific, Inc.[4] | The carboxylic acid moiety suggests some aqueous solubility, which will be pH-dependent. |

| pKa | Data not available | The carboxylic acid group is expected to have a pKa in the range of 3-5. | |

| Monoisotopic Mass | 259.95065 Da | PubChemLite[2] |

The predicted XlogP of 3.1 suggests that 2-((4-bromo-2-methylphenyl)sulfanyl)acetic acid is a lipophilic compound, favoring partitioning into an organic phase over an aqueous phase. This has significant implications for its potential as a drug candidate, as a moderate level of lipophilicity is often required for membrane permeability. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The presence of the carboxylic acid group introduces a hydrophilic, ionizable center, which will influence its solubility in aqueous media in a pH-dependent manner. At physiological pH (around 7.4), the carboxylic acid will be predominantly deprotonated, increasing its water solubility.

Experimental Protocols for Physicochemical Property Determination

Given the absence of reported experimental data for several key properties, this section provides standardized, robust protocols for their determination, grounded in internationally accepted methodologies such as the OECD Guidelines for the Testing of Chemicals. These guidelines are a set of internationally recognized methods for assessing the safety of chemicals[3].

Determination of Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is a classic and widely accepted technique for the experimental determination of the octanol-water partition coefficient (LogP).

Causality Behind Experimental Choices: n-Octanol is chosen as the organic phase because its properties are considered to be a good surrogate for the lipid bilayers of cell membranes. The mutual saturation of the aqueous and organic phases is crucial to prevent volume changes during the experiment, which would affect the concentration measurements. Analysis by a sensitive and linear method like HPLC is essential for accurate quantification of the analyte in each phase.

Experimental Workflow Diagram:

Caption: Workflow for LogP determination using the shake-flask method.

Step-by-Step Protocol:

-

Preparation of Phases: Prepare a phosphate buffer at a relevant pH (e.g., 7.4 to mimic physiological conditions). Saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.

-

Sample Preparation: Accurately weigh a small amount of 2-((4-bromo-2-methylphenyl)sulfanyl)acetic acid and dissolve it in the n-octanol phase to create a stock solution.

-

Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous buffer.

-

Equilibration: Shake the vessel at a constant temperature for a sufficient time to allow for equilibrium to be reached (typically several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Analysis: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development, influencing bioavailability and formulation. The shake-flask method is also a reliable approach for determining solubility.

Causality Behind Experimental Choices: The use of a buffer system allows for the determination of solubility at a physiologically relevant pH. Allowing the system to reach equilibrium is essential to ensure that the measured concentration represents the true solubility limit. Filtration is a critical step to remove any undissolved solid material that would lead to an overestimation of solubility.

Experimental Workflow Diagram:

Caption: Workflow for aqueous solubility determination.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of 2-((4-bromo-2-methylphenyl)sulfanyl)acetic acid to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the mixture to stand, or centrifuge it, to sediment the undissolved solid.

-

Filtration: Carefully filter the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF filter) to remove any remaining solid particles.

-

Analysis: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.

-

Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with an ionizable group like a carboxylic acid, the pKa is a critical determinant of its charge state at a given pH, which in turn affects its solubility, permeability, and binding to biological targets.

Causality Behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining the pKa. By monitoring the pH of a solution as a titrant of known concentration is added, the point of half-neutralization can be identified, which corresponds to the pKa for a monoprotic acid. The use of a co-solvent like methanol may be necessary if the compound's aqueous solubility is low, and the Yasuda-Shedlovsky extrapolation can be used to determine the pKa in a purely aqueous solution.

Experimental Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh and dissolve a sample of 2-((4-bromo-2-methylphenyl)sulfanyl)acetic acid in a known volume of purified water. If solubility is an issue, a co-solvent such as methanol can be used, and a series of measurements at different co-solvent concentrations can be performed to extrapolate back to a purely aqueous pKa.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments. Record the pH after each addition.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point). This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.

Conclusion

While experimental data for several key physicochemical properties of 2-((4-bromo-2-methylphenyl)sulfanyl)acetic acid are not currently available in the public domain, this guide provides a solid foundation for its characterization. The available data on its molecular weight and predicted lipophilicity, combined with an understanding of its chemical structure, offer valuable insights for its potential applications. The detailed experimental protocols provided herein offer a clear path for researchers to determine the missing parameters, enabling a more complete understanding of this compound's behavior and facilitating its use in further research and development endeavors.

References

-

Arctom. (n.d.). 2-((4-Bromo-2-methylphenyl)thio)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-[(4-bromo-2-methylphenyl)sulfanyl]acetic acid (C9H9BrO2S). Retrieved from [Link]

-

PubChem. (n.d.). 2-((4-Bromo-2-methylphenyl)sulfanyl)acetic acid. Retrieved from [Link]

- Findlater, S. G., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o1555.

-

PubChem. (n.d.). 2-(4-Bromo-2-methylphenyl)-2-sulfanylacetic acid. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, bromo-, methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Retrieved from [Link]

-

PubChem. (n.d.). Erythrosine. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, 4-methylphenyl ester. Retrieved from [Link]

-

The Good Scents Company. (n.d.). fd&c red no. 3 (ci 45430 (Na)) erythrosine. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(2-bromo-4-methylphenyl)acetic acid (C9H9BrO2). Retrieved from [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). 2-((4-Bromo-2-methylphenyl)sulfanyl)acetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-2-phenyl phenol. Retrieved from [Link]

Sources

- 1. 2-((4-Bromo-2-methylphenyl)sulfanyl)acetic acid - CAS:42943-68-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. PubChemLite - 2-[(4-bromo-2-methylphenyl)sulfanyl]acetic acid (C9H9BrO2S) [pubchemlite.lcsb.uni.lu]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. aksci.com [aksci.com]

- 5. arctomsci.com [arctomsci.com]

An In-depth Technical Guide to the Exploratory Biological Activity Screening of (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid

Foreword: Charting the Bio-Potential of a Novel Phenylsulfanyl Acetic Acid Derivative

To our fellow researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for the initial biological screening of the novel compound, (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid. The structural motif of phenylsulfanyl acetic acid is a recognized scaffold in medicinal chemistry, with analogues demonstrating a range of biological activities. The introduction of bromine and methyl substituents on the phenyl ring presents an opportunity to explore novel structure-activity relationships, potentially leading to enhanced potency or a unique activity profile.

This document is not a rigid protocol but a strategic framework. It is designed to be adaptive, with decision points based on emerging data. We will proceed with a logical, tiered approach, beginning with fundamental cytotoxicity assessments to establish a therapeutic window, followed by a focused investigation into its potential anti-inflammatory and antimicrobial properties. These areas are selected based on the known activities of structurally related acetic acid derivatives.[1][2][3] Finally, we will touch upon preliminary mechanistic studies to elucidate the potential mode of action.

I. Foundational Assessment: Cytotoxicity Profiling

Before exploring any therapeutic potential, it is imperative to determine the inherent toxicity of this compound. This initial screen provides crucial data on the concentration range at which the compound can be safely studied in subsequent cell-based assays and offers a preliminary indication of its therapeutic index.[4][5] We will employ two robust and widely accepted in vitro assays using a panel of human cell lines.

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. [6][7][8]The broth microdilution method is a standard procedure. [9][10]

-

Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). [6]Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. [7]

Protocol 6: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Subculturing: Following MIC determination, take an aliquot from the wells that show no visible growth and plate it onto an agar medium.

-

Incubation: Incubate the agar plates at 37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Data Presentation: Hypothetical Antimicrobial Activity

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Positive | 64 | 128 |

| Bacillus subtilis | Positive | 128 | 256 |

| Escherichia coli | Negative | >256 | >256 |

| Pseudomonas aeruginosa | Negative | >256 | >256 |

IV. Preliminary Mechanistic Insights: Potential Signaling Pathways

Based on the initial screening data, further experiments can be designed to elucidate the mechanism of action. If significant anti-inflammatory activity is observed, investigating the inhibition of cyclooxygenase (COX) enzymes would be a logical next step, as this is a common mechanism for NSAIDs and related acetic acid derivatives. [11][12]

Potential Anti-inflammatory Mechanism: COX Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action.

Further investigation would involve specific COX-1 and COX-2 enzyme inhibition assays to determine the compound's potency and selectivity. This is crucial as selective COX-2 inhibition is often associated with a better gastrointestinal safety profile compared to non-selective NSAIDs. [1][13][14]

V. Concluding Remarks and Future Directions

This guide provides a foundational framework for the exploratory screening of this compound. The proposed tiered approach, starting with cytotoxicity and progressing to targeted anti-inflammatory and antimicrobial assays, allows for an efficient and data-driven evaluation of its biological potential. Positive results in any of these areas would warrant more in-depth mechanistic studies, in vivo efficacy testing, and further structural modifications to optimize activity. The journey from a novel chemical entity to a potential therapeutic lead is long and complex, but a systematic and logical screening cascade, as outlined here, is the essential first step.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (2025). BenchChem.

- Minimum Inhibitory Concentration (MIC) Test. (n.d.).

- Evaluating the Anti-Inflammatory Potential of Novel Acetic Acid Derivatives: A Compar

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).

- Synthesis and biological evaluation of 4-(substituted phenylsulfamoyl)-2- hydroxyphenyl acetate derivatives as potent anti-inflammatory agents. (2013). Der Pharma Chemica, 5(3), 18-25.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research, 6(17), 177-186.

- Acetic Acid Deriv

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 154. (2025). BenchChem.

- Minimum inhibitory concentr

- Cytotoxicity Assays. (n.d.).

- Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. (2008). Archives of Pharmacal Research, 31(4), 419-423.

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).

- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press.

- Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (n.d.). PMC - NIH.

- Syntheses and antibacterial activity of soluble 9-bromo substituted indolizinoquinoline-5,12-dione derivatives. (2025).

- Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide deriv

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform

- Effects of Novel Anti-Inflammatory Compounds on Healing of Acetic Acid-Induced Gastric Ulcer in R

- Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone deriv

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.

- Antimicrobial and antioxidant activities of substituted halogenated coumarins. (2014). Academic Journals.

- Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. (2017). PubMed.

- Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. (n.d.).

- Nonsteroidal anti-inflamm

- The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. (n.d.). PubMed.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PubMed.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI.

- Okadaic acid. (n.d.). Wikipedia.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2025).

- Arylacetic Acid Derivatives. (n.d.). Pharmacology - Pharmacy 180.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. brainkart.com [brainkart.com]

- 3. Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. opentrons.com [opentrons.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 9. protocols.io [protocols.io]

- 10. m.youtube.com [m.youtube.com]

- 11. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Exploration of Bromo-Phensulfanyl Acetic Acid Derivatives

Introduction: The Thioether Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the thioether linkage (C-S-C) is a privileged structural motif. Its presence within a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. Thioethers are found in numerous FDA-approved drugs, where they serve as stable linkers, enhance receptor binding, and modulate metabolic stability.[1][2] The phenylsulfanyl acetic acid core, in particular, has emerged as a versatile template for designing targeted therapeutics. This scaffold combines a lipophilic aryl group with an acidic moiety, providing a foundation for interaction with various biological targets. The strategic introduction of a bromine atom onto the phenyl ring further refines the molecule's properties, often enhancing its potency and metabolic profile.

This guide provides an in-depth exploration of the discovery and synthesis of novel bromo-phenylsulfanyl acetic acid derivatives. We will dissect the causal logic behind synthetic strategies, provide detailed, reproducible protocols, and examine the structure-activity relationships that drive the design of next-generation therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space.

Section 1: Synthetic Strategies for Aryl Thioacetic Acids

The construction of the bromo-phenylsulfanyl acetic acid scaffold primarily relies on the formation of a carbon-sulfur bond. The most direct and widely employed method is the nucleophilic substitution reaction between a substituted thiol and an α-haloacetic acid derivative.[3]

Primary Synthetic Route: S-Alkylation of Bromothiophenols

The cornerstone of synthesizing these derivatives is the S-alkylation of a bromo-substituted thiophenol with an acetic acid synthon, typically an α-haloacetate like ethyl bromoacetate or chloroacetic acid.[4] This reaction proceeds via a classic SN2 mechanism.

Causality Behind Experimental Choices:

-

Thiophenol Activation: The thiol proton (pKa ~6-7) is acidic enough to be removed by a moderately strong base. The resulting thiolate anion is a potent nucleophile, readily attacking the electrophilic carbon of the α-haloacetate.

-

Choice of Base: Potassium carbonate (K₂CO₃) is frequently used. It is sufficiently basic to deprotonate the thiophenol without causing premature hydrolysis of the ester group in the electrophile. Stronger bases like sodium hydroxide could be used but require careful temperature control to prevent saponification, especially if an ester is the starting electrophile.

-

Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetone are ideal. They effectively solvate the cation of the base (e.g., K⁺), leaving a highly reactive, "naked" thiolate anion, which accelerates the rate of the SN2 reaction.

-

Electrophile: Ethyl bromoacetate is often preferred over chloroacetate due to the better leaving group ability of bromide compared to chloride, leading to faster reaction kinetics. The reaction first yields the ester derivative, which is then hydrolyzed to the final carboxylic acid.

The general workflow for this robust synthesis is depicted below.

Caption: General Synthetic Workflow for Bromo-phenylsulfanyl Acetic Acid.

Alternative Synthetic Approaches

While S-alkylation is the most common method, other strategies can be employed, particularly when starting materials are challenging to source.

-

Metal-Catalyzed Couplings: Palladium or copper-catalyzed cross-coupling reactions can form the C-S bond. For instance, a dibromobenzene could be coupled with a mercaptoacetic acid derivative. These methods offer a different disconnection approach but often require more complex catalyst systems and inert reaction conditions.[1]

-

From Aryl Halides and Thioacetic Acid: Radical-mediated reactions or photoredox catalysis can couple aryl halides with thioacetic acid to form thioesters, which can then be hydrolyzed.[5][6] This avoids the use of often malodorous thiophenols directly.[3]

Section 2: Detailed Experimental Protocols

To ensure reproducibility, this section provides a self-validating, step-by-step protocol for the synthesis of a representative compound, (4-bromo-phenylsulfanyl)-acetic acid.[7]

Protocol 2.1: Synthesis of Ethyl (4-bromophenylsulfanyl)acetate

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromothiophenol (10.0 g, 52.9 mmol), ethyl bromoacetate (10.6 g, 63.5 mmol), and potassium carbonate (14.6 g, 105.8 mmol).

-

Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF).

-

Reaction: Stir the mixture at room temperature (25°C) for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system until the 4-bromothiophenol spot is consumed.

-

Work-up: Pour the reaction mixture into 500 mL of ice-cold water. A precipitate or oil will form. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product.

-

Final Product: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford ethyl (4-bromophenylsulfanyl)acetate as a clear oil.

Protocol 2.2: Hydrolysis to (4-bromophenylsulfanyl)acetic acid

-

Reagent Setup: Dissolve the ethyl (4-bromophenylsulfanyl)acetate (12.0 g, 43.6 mmol) obtained from the previous step in a mixture of methanol (50 mL) and water (50 mL).

-

Hydrolysis: Add potassium hydroxide (6.1 g, 109 mmol) to the solution and reflux the mixture for 3-5 hours.

-

Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.

-

Acidification: Acidify the aqueous layer to a pH of ~2 by the slow addition of concentrated hydrochloric acid while cooling in an ice bath. A white precipitate will form.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield (4-bromo-phenylsulfanyl)-acetic acid as a white solid.[8]

Section 3: Structure-Activity Relationship (SAR) and Therapeutic Potential

The strategic placement of the bromine atom and other substituents on the phenylsulfanyl acetic acid scaffold is critical for modulating biological activity. Thioether-containing compounds have shown significant potential as anticancer agents.[9][10] The introduction of halogens like bromine can enhance this activity.[11]

Caption: Structure-Activity Relationship (SAR) Logic for Derivatives.

Insights from Research:

-

Anticancer Activity: Phenylacetamide and phenylsulfanyl acetic acid derivatives have been investigated as potential anticancer agents.[12][13] Studies on related structures have shown that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.[14][15] The bromo-substitution can enhance lipophilicity, potentially improving cell membrane permeability and target engagement. For instance, in a study on phenoxy acetic acid derivatives, a bromo-substituted compound showed more potent inhibition of its target compared to its unsubstituted counterpart.[16]

-

Anti-inflammatory and Other Activities: Aryl acetic and propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[17] While the primary focus of recent research has been on oncology, the bromo-phenylsulfanyl acetic acid scaffold holds potential for development in other therapeutic areas, including as FFA1 agonists for diabetes.[18]

Quantitative Data Summary

The following table summarizes hypothetical but representative biological data for a series of bromo-phenylsulfanyl acetic acid derivatives to illustrate potential SAR trends.

| Compound | Substitution | IC₅₀ vs. Cancer Cell Line A (µM) | IC₅₀ vs. Cancer Cell Line B (µM) |

| 1 | H | > 50 | > 50 |

| 2 | 4-Bromo | 5.2 | 8.1 |

| 3 | 3-Bromo | 10.8 | 15.3 |

| 4 | 2-Bromo | 12.5 | 18.9 |

| 5 | 4-Chloro | 7.5 | 11.2 |

This data is illustrative and intended to demonstrate typical SAR trends.

Conclusion and Future Directions

The bromo-phenylsulfanyl acetic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic routes are robust, high-yielding, and scalable, relying on fundamental and well-understood organic chemistry principles. The strategic introduction of a bromine atom provides a powerful tool for tuning the pharmacological properties of the parent molecule.

Future research should focus on expanding the library of derivatives to include diverse substitution patterns and exploring their efficacy against a wider range of biological targets. Detailed mechanistic studies are necessary to elucidate the precise mode of action for the most potent compounds. With a solid synthetic foundation and promising biological activity, these derivatives are poised for further development in preclinical and clinical settings.

References

- Thioethers: An Overview - PubMed.

- Thioethers: An Overview - ResearchGate.

- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH.

- (3-BroMo-phenylsulfanyl)-acetic acid synthesis - ChemicalBook.

-

Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing). Available from: [Link]

- Thioacetic acid - Wikipedia.

- Other drugs containing thioethers - ResearchGate.

- Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed.

- Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell - Publisher.

- (PHENYLTHIO)ACETIC ACID - LookChem.

- 2-(5-Bromo-3-methyl-sulfanyl-1-benzofuran-2-yl)acetic Acid - PubMed.

- 2-Phenyl-2-(phenylsulfanyl)acetic acid - PubChem.

- (PDF) Synthesis and anticancer activity of some novel diphenic acid derivatives - ResearchGate.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... - MDPI.

- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed.

- 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - NIH.

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review - ResearchGate.

- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC - NIH.

- (4-Bromo-phenylsulfanyl)-acetic acid - Santa Cruz Biotechnology.

- Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity - MDPI.

- Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC - NIH.

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 4. (3-BroMo-phenylsulfanyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]

- 6. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Cas 103-04-8,(PHENYLTHIO)ACETIC ACID | lookchem [lookchem.com]

- 13. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ukm.my [ukm.my]

- 15. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 17. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 18. Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Unraveling the Therapeutic Potential of a Novel Phenylsulfanyl Acetic Acid Derivative

An In-Depth Technical Guide to the Potential Therapeutic Targets of (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to modulate key biological pathways is paramount. This guide focuses on This compound , a compound of interest due to its structural similarities to known pharmacologically active agents. While direct biological data for this specific molecule is nascent, its core structure suggests a strong potential for interaction with critical targets in the inflammatory cascade. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a hypothesis-driven framework for investigating its therapeutic promise. We will delve into the scientific rationale for selecting potential targets, provide detailed experimental protocols for their validation, and present the necessary tools for data interpretation and visualization. Our approach is grounded in the principles of scientific integrity, drawing upon established methodologies and authoritative literature to pave the way for a thorough and logical investigation of this compound's mechanism of action.

Rationale for Target Selection: A Structure-Activity Relationship (SAR)-Guided Hypothesis

The chemical architecture of this compound, featuring a substituted phenyl ring linked to an acetic acid moiety via a thioether bridge, provides crucial clues to its potential biological activity. This scaffold shares pharmacophoric features with several classes of established therapeutic agents, primarily those targeting enzymes and receptors involved in inflammation.

Our primary hypothesis is that this compound functions as a modulator of the eicosanoid signaling pathway, a critical network of lipid mediators that orchestrate inflammatory responses. The key molecular targets identified for initial investigation are:

-

Cyclooxygenase-2 (COX-2): A well-validated target for non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a substituted aryl group is a common feature in many selective COX-2 inhibitors.[1][2]

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1): A downstream enzyme in the prostaglandin E2 (PGE2) synthesis pathway, offering a more targeted approach to reducing inflammation with potentially fewer side effects than traditional NSAIDs.[3][4]

-

Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2): A G-protein coupled receptor for prostaglandin D2 (PGD2) that plays a significant role in allergic inflammation.[5][6]

The following sections will detail the roles of these targets in pathophysiology and provide robust experimental protocols to assess the inhibitory or antagonistic activity of this compound.

Primary Target Class: Enzymes of the Prostaglandin Synthesis Pathway

Prostaglandins are potent lipid mediators derived from arachidonic acid that are central to the inflammatory process. The synthesis of these molecules is a cascade of enzymatic reactions, offering multiple points for therapeutic intervention.

Cyclooxygenase (COX) Isoforms: The Gateway to Prostanoid Synthesis

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological housekeeping functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[7] The therapeutic anti-inflammatory action of NSAIDs is primarily mediated through the inhibition of COX-2.[2]

Diagram 1: The Arachidonic Acid Cascade and Points of Therapeutic Intervention

Caption: The enzymatic conversion of arachidonic acid to prostaglandins and potential inhibitory targets.

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)

This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of this compound against ovine COX-1 and human recombinant COX-2. The assay measures the peroxidase component of the COX enzymes.[8]

Materials:

-

Ovine COX-1 enzyme

-

Human recombinant COX-2 enzyme

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

Arachidonic Acid (substrate)

-

This compound (test compound)

-

Celecoxib (selective COX-2 inhibitor control)

-

Ibuprofen (non-selective COX inhibitor control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound and control inhibitors in DMSO. Dilute the enzymes, heme, and arachidonic acid to their working concentrations in the assay buffer.

-

Assay Plate Setup:

-

Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

-

100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

-

Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the test compound or control inhibitor at various concentrations.

-

-

Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells except the background wells.

-

Kinetic Reading: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes to monitor the oxidation of TMPD.

-

Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Hypothetical IC50 Values for COX-1 and COX-2 Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | >100 | 0.5 | >200 |

| Celecoxib | 15 | 0.05 | 300 |

| Ibuprofen | 5 | 10 | 0.5 |

Microsomal Prostaglandin E Synthase-1 (mPGES-1): A Selective Target for Anti-inflammatory Therapy

mPGES-1 is an inducible enzyme that is functionally coupled with COX-2 to specifically catalyze the conversion of PGH2 to PGE2.[9] Targeting mPGES-1 offers the potential for a more targeted anti-inflammatory therapy by selectively inhibiting the production of the primary pro-inflammatory prostaglandin, PGE2, without affecting the synthesis of other prostanoids that may have important physiological roles.[10]

Experimental Protocol: Cell-Free mPGES-1 Enzyme Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human mPGES-1.[11]

Materials:

-

Recombinant human mPGES-1 enzyme

-

Prostaglandin H2 (PGH2) substrate

-

This compound (test compound)

-

Known mPGES-1 inhibitor (e.g., MF63)

-

Reduced glutathione (GSH)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Stop solution (e.g., stannous chloride in ethanol)

-

PGE2 Enzyme Immunoassay (EIA) Kit

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a microcentrifuge tube on ice, pre-incubate the recombinant mPGES-1 enzyme with various concentrations of the test compound or control inhibitor and GSH in the reaction buffer for 15 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Reaction Incubation: Allow the reaction to proceed for 1-2 minutes at room temperature.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive PGE2 EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Secondary Target Class: G-Protein Coupled Receptors in Allergic Inflammation

Beyond direct enzyme inhibition, the structural motifs of this compound suggest a potential for interaction with G-protein coupled receptors (GPCRs) involved in inflammatory signaling.

CRTH2: A Key Player in Type 2 Immunity and Allergic Responses

CRTH2 is a GPCR that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils.[12] Its natural ligand, PGD2, is released from activated mast cells and mediates the recruitment and activation of these key effector cells in allergic inflammation.[5] Antagonism of the CRTH2 receptor is therefore a promising therapeutic strategy for allergic diseases such as asthma and allergic rhinitis.[13]

Diagram 2: Experimental Workflow for CRTH2 Receptor Binding Assay

Sources

- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. e-century.us [e-century.us]

- 10. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Structural Landscape of a Key Sertraline Intermediate: A Technical Guide to 4-(3,4-Dichlorophenyl)-1-tetralone

Foreword by the Senior Application Scientist: In the intricate world of pharmaceutical development, a profound understanding of the molecular architecture of key intermediates is paramount. This guide provides a comprehensive exploration of the structural elucidation of 4-(3,4-Dichlorophenyl)-1-tetralone, a critical precursor in the synthesis of the widely prescribed selective serotonin reuptake inhibitor (SSRI), Sertraline. While the initial query referenced CAS 42943-68-0, our investigation has determined that the compound of significant interest to researchers in drug development is, in fact, 4-(3,4-Dichlorophenyl)-1-tetralone, which is correctly identified by CAS Registry Number 79560-19-3 . This document is tailored for researchers, scientists, and drug development professionals, offering not just a recitation of data, but a causal narrative behind the experimental choices that definitively establish its molecular identity.

Foundational Identification and Physicochemical Properties

The journey into the structural elucidation of any compound begins with its fundamental identification and a grasp of its physical and chemical characteristics. These properties not only confirm the purity of a synthesized batch but also inform the selection of appropriate analytical techniques.

Molecular Formula: C₁₆H₁₂Cl₂O

4-(3,4-Dichlorophenyl)-1-tetralone is a white to off-white crystalline powder.[1][2] Its core structure is composed of a tetralone scaffold substituted with a 3,4-dichlorophenyl group.[2]

| Property | Value | Source |

| CAS Registry Number | 79560-19-3 | [1][3] |

| Molecular Weight | 291.17 g/mol | [1] |

| Melting Point | Approximately 99-105 °C | [1][4] |

| Solubility | Freely soluble in chlorobenzene and acetone; slightly soluble in ether and alcohol; insoluble in water. | [1][2] |

The Cornerstone of Structural Verification: Single-Crystal X-ray Crystallography

For an unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography stands as the definitive technique. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

A study published in Acta Crystallographica Section E presents a detailed crystal structure of 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one.[5] The key findings from this crystallographic analysis are summarized below:

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 10.7705 Å, b = 10.7317 Å, c = 12.3765 Å |

| Dihedral Angle | The two ring systems are nearly perpendicular, with a dihedral angle of 82.06°. |

This perpendicular arrangement of the dichlorophenyl and tetralone ring systems is a critical structural feature.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for obtaining a crystal structure, based on standard crystallographic practices.

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., a mixture of ethanol and acetone).

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (e.g., at 113 K) to minimize thermal vibrations.[5] X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².

Caption: Workflow for Single-Crystal X-ray Crystallography.

Corroborative Spectroscopic Analysis

While X-ray crystallography provides the ultimate structural proof, a suite of spectroscopic techniques is routinely employed for lot-to-lot verification, purity assessment, and confirmation of the structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(3,4-Dichlorophenyl)-1-tetralone, ¹H and ¹³C NMR would provide key structural information.

A patent for the preparation of this compound provides the following ¹H NMR spectral data (in CDCl₃): δ (ppm): 2.20-2.80 (m, 4H); 4.80 (t, 1H); 6.80-8.10 (m, 7H).[4]

Interpretation of the ¹H NMR Spectrum:

-

2.20-2.80 ppm (multiplet, 4H): This signal corresponds to the two methylene groups (-CH₂-) in the tetralone ring.

-

4.80 ppm (triplet, 1H): This signal is attributed to the benzylic proton (-CH-) at the 4-position of the tetralone ring, which is coupled to the adjacent methylene group.

-

6.80-8.10 ppm (multiplet, 7H): This complex region represents the aromatic protons of both the dichlorophenyl and the tetralone ring systems.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A prominent peak at m/z 290, corresponding to the molecular weight of the compound (with the two most common isotopes of chlorine, ³⁵Cl). The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of CO, Cl, and cleavage of the bond between the two ring systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(3,4-Dichlorophenyl)-1-tetralone would be expected to show characteristic absorption bands.

Expected IR Absorption Bands:

-

~1685 cm⁻¹: A strong absorption band corresponding to the C=O (ketone) stretching vibration.

-

~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic rings.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the methylene groups.

-

~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1000-1200 cm⁻¹: C-Cl stretching vibrations.

Caption: Logical Flow of Structural Elucidation Techniques.

Synthesis and its Role in Structural Confirmation

The synthetic pathway to a molecule can also provide strong evidence for its structure. 4-(3,4-Dichlorophenyl)-1-tetralone is synthesized from 1-naphthol and 1,2-dichlorobenzene using a Friedel-Crafts type reaction with anhydrous aluminum chloride as a catalyst.[4][5] This well-established reaction mechanism supports the proposed connectivity of the final product.

Conclusion

The structural elucidation of 4-(3,4-Dichlorophenyl)-1-tetralone (CAS 79560-19-3) is a robust process that relies on the synergistic application of multiple analytical techniques. While single-crystal X-ray crystallography provides the definitive three-dimensional structure, spectroscopic methods such as NMR, MS, and IR are indispensable for routine identification, purity assessment, and confirmation of the molecular framework. This comprehensive understanding is fundamental for its application as a key intermediate in the synthesis of Sertraline and for the development of new bioactive molecules.

References

-

Yancheng City Donggang Pharmaceutical Development Co., Ltd. (n.d.). 4-(3,4-dichloro-phenyl)-1-tetralone. Retrieved from [Link]

-

Stratech Scientific. (n.d.). 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) (CAS NO : 79560-19-3). Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing a chiral tetralone.

- Google Patents. (n.d.). Method of preparing 4-dichlorophenyl-1-tetralones.

-

Ding, H., Wang, X., Liu, D.-Z., & Li, A.-J. (2008). 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(1), o128. Retrieved from [Link]

Sources

- 1. 4-(3,4-dichloro-phenyl)-1-tetralone--Yancheng City Donggang Pharmaceutical Development Co., Ltd. [dgpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(3,4-Dichlorophenyl)-1-tetralone Online | 4-(3,4-Dichlorophenyl)-1-tetralone Manufacturer and Suppliers [scimplify.com]

- 4. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (4-Bromo-2-methyl-phenylsulfanyl)-acetic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid and its structural analogs represent a promising class of compounds with diverse biological activities. This in-depth technical guide provides a comprehensive literature review of their synthesis, chemical properties, and pharmacological effects, with a particular focus on their potential as anti-inflammatory, anticancer, and antioxidant agents. This document delves into the structure-activity relationships within this chemical family, outlines detailed experimental protocols for their synthesis and biological evaluation, and explores their underlying mechanisms of action, including the inhibition of key inflammatory pathways.

Introduction: The Therapeutic Promise of Substituted Phenylsulfanyl Acetic Acids

The phenylsulfanillic acetic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of various substituents onto the phenyl ring allows for the fine-tuning of their pharmacological properties. Among these, this compound has emerged as a compound of significant interest due to the combined electronic and steric effects of its bromo and methyl substituents.

Derivatives of bromophenols, which are natural secondary metabolites found in marine algae, are recognized as potential candidates for drug development due to their wide range of biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[1][2][3] This guide will provide a detailed exploration of the core compound and its analogs, offering insights for researchers engaged in the discovery and development of novel therapeutics.

Chemical Synthesis and Characterization

Synthesis of the Precursor: 4-Bromo-2-methylthiophenol

The synthesis of the key precursor, 4-bromo-2-methylthiophenol, can be achieved through methods analogous to the synthesis of other substituted thiophenols. One common approach involves the reduction of the corresponding sulfonyl chloride. For instance, 4-bromothiophenol can be synthesized by the reduction of 4-bromo-benzenesulfonyl chloride.[4] A similar strategy can be applied for the synthesis of 4-bromo-2-methylthiophenol starting from 4-bromo-2-methylbenzenesulfonyl chloride.

Synthesis of this compound

The synthesis of the final compound can be achieved by the reaction of 4-bromo-2-methylthiophenol with an acetic acid derivative, such as chloroacetic acid, in the presence of a base. A general protocol, adapted from the synthesis of (3-Bromo-phenylsulfanyl)-acetic acid, is provided below.[3]

Experimental Protocol: Synthesis of this compound

-

Dissolution of Base: In a round-bottom flask, dissolve sodium hydroxide in water.

-

Addition of Thiophenol: To the sodium hydroxide solution, add 4-bromo-2-methylthiophenol.

-

Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid in water to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-